molecular formula C24H18FN3 B2501097 5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902278-28-8

5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2501097
CAS No.: 902278-28-8
M. Wt: 367.427
InChI Key: DSTXVHUSBHFFDB-UHFFFAOYSA-N
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Description

5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methyl groups in its structure enhances its chemical stability and biological activity.

Mechanism of Action

Target of Action

The primary target of the compound 5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development. It also plays a role in pathological conditions such as breast cancer .

Mode of Action

The compound interacts with its target, ERα, by binding to it. The binding affinity of the compound to ERα is close to that of 4-OHT, a native ligand . This suggests that the compound may act as an agonist or antagonist of ERα, modulating its activity and influencing the transcription of genes regulated by this receptor .

Biochemical Pathways

These could include pathways involved in cell proliferation, differentiation, and apoptosis, which are critical in the development and progression of diseases like breast cancer .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with ERα and the consequent modulation of estrogen-regulated pathways. If the compound acts as an ERα antagonist, it could potentially inhibit the growth of ERα-positive breast cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions could introduce various functional groups into the pyrazoloquinoline structure.

Scientific Research Applications

5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of fluorine and methyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-6-10-18(11-7-16)23-21-15-28(14-17-8-12-19(25)13-9-17)22-5-3-2-4-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTXVHUSBHFFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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